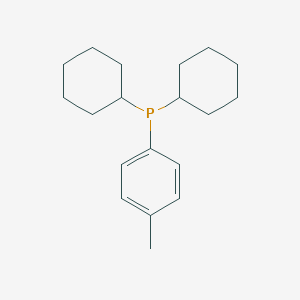

Dicyclohexyl-(P-tolyl)-phosphine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dicyclohexyl-(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVOVJOFRHVNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dicyclohexyl P Tolyl Phosphine and Its Functionalized Analogues

Transition Metal-Catalyzed Approaches to Phosphine (B1218219) Synthesis Relevant to Dicyclohexyl-(P-tolyl)-phosphine

Transition metal catalysis, particularly with palladium, offers a powerful and versatile method for the formation of the crucial phosphorus-carbon (P-C) bond in mixed alkyl-aryl phosphines. organic-chemistry.orgrsc.org This approach typically involves the cross-coupling reaction between an aryl halide or triflate and a secondary phosphine, such as dicyclohexylphosphine (B1630591) or its borane-protected adduct.

The synthesis of this compound via this method would involve the coupling of dicyclohexylphosphine with an appropriate p-tolyl electrophile, like 4-iodotoluene (B166478) or p-tolyl triflate. A variety of palladium catalysts and ligands have been developed to facilitate this transformation with high efficiency. Common catalytic systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium complexes like trans-bis(acetato)-bis[o-(di-o-tolylphosphino)benzyl]palladium(II) (Herrmann's catalyst), often paired with phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). rsc.org The reaction generally requires a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), to facilitate the reaction. rsc.org The use of phosphine-borane adducts is a common strategy to handle air-sensitive secondary phosphines, with deprotection occurring either in situ or in a subsequent step. worktribe.com

Recent advancements have also focused on copper-catalyzed methods for P-C bond formation, which can provide an alternative to palladium-based systems. organic-chemistry.org These reactions can proceed under mild conditions and offer a broad substrate scope. organic-chemistry.org

Table 1: Representative Catalyst Systems for P-C Cross-Coupling Reactions

| Catalyst Precursor | Ligand | Base | Substrate Example | Reference |

| Pd(OAc)₂ | dppf | NaOtBu | Aryl Halide + Secondary Phosphine | rsc.org |

| Herrmann's Catalyst | None (precatalyst) | Various | 9-bromo- orgsyn.orghelicene + HPPh₂ | rsc.org |

| Pd(dba)₂ | None (precatalyst) | NaOtBu | Aryl Bromide + Diadamantylphosphine | rsc.org |

| CuCl | TMEDA | None | Aryl Iodide + Acylphosphine | organic-chemistry.org |

Organometallic Reagent-Based Syntheses of this compound

A classical and widely employed strategy for synthesizing tertiary phosphines involves the reaction of organometallic reagents with phosphorus halides. chemicalbook.comnih.gov The synthesis of this compound can be achieved through two primary pathways using this methodology:

Reaction of a p-tolyl Grignard reagent (p-tolylmagnesium bromide) with dicyclohexylchlorophosphine.

Reaction of a dicyclohexyl Grignard reagent (cyclohexylmagnesium bromide) with p-tolyldichlorophosphine.

The Grignard-based synthesis is a robust, one-pot process. chemicalbook.com It begins with the formation of the Grignard reagent from the corresponding halide (e.g., chlorocyclohexane (B146310) or bromotoluene) and magnesium metal. chemicalbook.com This reagent is then reacted with the appropriate phosphorus halide (e.g., phosphorus trichloride (B1173362) or a chlorophosphine) to form the tertiary phosphine. chemicalbook.comgoogle.com To improve handling and stability, the resulting air-sensitive phosphine is often converted into a more stable derivative, such as a phosphonium (B103445) salt with tetrafluoroboric acid or a complex with carbon disulfide, which can be isolated and later converted back to the free phosphine. chemicalbook.comgoogle.com

Besides Grignard reagents, organolithium compounds are also effective. rsc.org Furthermore, less reactive organometallic compounds, such as organocadmium reagents, have been utilized to achieve higher selectivity and reduce byproducts. dtic.mil A patented method describes the synthesis of bis(dicyclohexylphosphine)alkanes using a bis(dicyclohexylphosphine)cadmium intermediate, highlighting the utility of organocadmium compounds in phosphine synthesis. google.com

Radical-Based Approaches for Phosphine Synthesis Applicable to this compound

Radical-based reactions provide an alternative pathway for the formation of P-C bonds, particularly for the synthesis of alkylphosphines from alkenes. wikipedia.orgbris.ac.uk This methodology is highly relevant for the preparation of the dicyclohexylphosphine precursor needed for the synthesis of this compound.

The process involves the free-radical initiated hydrophosphination of an alkene. wikipedia.org For the synthesis of dicyclohexylphosphine, this would entail the addition of phosphine (PH₃) to cyclohexene (B86901). The reaction is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide, often activated by heat or UV irradiation. rsc.orgbris.ac.uk The proposed mechanism involves the abstraction of a hydrogen atom from the phosphine by the initiator, generating a phosphinyl radical (•PH₂). bris.ac.uk This radical then adds to the alkene (cyclohexene), and a subsequent hydrogen atom transfer completes the chain reaction, yielding the phosphine product. bris.ac.uk While this method is highly effective for producing alkylphosphines, it can sometimes lead to a mixture of primary, secondary, and tertiary phosphines, requiring separation. bris.ac.uk The steric bulk of the cyclohexyl group, however, can disfavor the formation of the tertiary phosphine (tricyclohexylphosphine), aiding in the isolation of the desired secondary phosphine precursor. bris.ac.uk

Hydrophosphination Strategies in the Preparation of this compound Precursors

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is a highly atom-economical method for synthesizing organophosphorus compounds. rsc.orgmdpi.com This strategy is primarily applicable to the synthesis of the dicyclohexylphosphine precursor from cyclohexene. The reaction can be promoted through several means, including radical initiation (as discussed in the previous section), base catalysis, or transition metal catalysis. rsc.orgwikipedia.org

Base-Catalyzed Hydrophosphination: This method is effective for activated alkenes, such as Michael acceptors, where a strong base can deprotonate the phosphine to generate a nucleophilic phosphide (B1233454) that then adds to the alkene. wikipedia.org

Metal-Catalyzed Hydrophosphination: A wide range of metal complexes based on cobalt, ruthenium, calcium, and lanthanides have been developed as catalysts to enhance the reactivity and selectivity of hydrophosphination. rsc.orgrsc.org These catalysts can operate under mild conditions and offer control over regioselectivity, typically favoring the anti-Markovnikov product. rsc.org For the synthesis of dicyclohexylphosphine from cyclohexene and phosphine, a metal catalyst could provide a more efficient and selective alternative to radical initiation.

The direct hydrophosphination of an aromatic ring like toluene (B28343) is not a standard transformation. Therefore, the utility of hydrophosphination in the context of this compound synthesis lies in the efficient and clean production of the dicyclohexylphosphine or dicyclohexylphosphine-borane precursors. mdpi.com

Table 2: Initiators and Catalysts for Hydrophosphination

| Method | Promoter/Catalyst | Substrate Type | Key Features | Reference |

| Radical-Initiated | AIBN, Peroxides, UV light | Unactivated Alkenes (e.g., 1-octene) | Forms alkylphosphines; can produce mixtures | wikipedia.orgbris.ac.uk |

| Base-Catalyzed | Strong Bases (e.g., KOtBu) | Activated Alkenes (Michael Acceptors) | Nucleophilic addition mechanism | wikipedia.org |

| Metal-Catalyzed | Co, Ru, Ca, Ln complexes | Alkenes, Alkynes, Dienes | High atom economy, high selectivity, mild conditions | rsc.orgrsc.org |

Streamlined and Improved Protocols for this compound Derivatives

The development of new phosphine ligands often requires streamlined synthetic routes that allow for the rapid generation of structural diversity. For this compound, derivatization can occur at the tolyl ring or by replacing the cyclohexyl groups, leading to ligands with modified electronic and steric profiles.

One effective strategy involves the functionalization of a pre-existing phosphine scaffold. For instance, a phosphine analogous to the "CM-phos" ligand family could be synthesized, and then derivatives could be created. orgsyn.org This can be accomplished by metallating the ligand backbone (e.g., the tolyl ring) using a strong base like n-butyllithium (n-BuLi) or by forming a Grignard reagent, followed by reaction with an electrophile to introduce new functional groups. orgsyn.org Modifications at the phosphorus atom, such as replacing the dicyclohexyl groups with di-tert-butyl or diisopropyl groups, can also be achieved via lithiation and subsequent trapping with the appropriate chlorodialkylphosphine. orgsyn.org

A more modern approach for derivatization is the P(III)-directed C-H bond functionalization. researchgate.net Ruthenium-catalyzed ortho-C-H arylation, for example, allows for the direct introduction of aryl groups onto the tolyl ring of this compound, guided by the phosphorus atom. This method enables late-stage functionalization, providing access to a range of novel biarylphosphine ligands from a common intermediate. researchgate.net

Furthermore, protocols using air-stable phosphonium salts as phosphine surrogates have streamlined ligand synthesis. worktribe.com These salts can be prepared and handled without special precautions and then used directly in palladium-catalyzed cross-coupling reactions to install the aryl group, bypassing the need to handle highly reactive and toxic reagents like PCl₃ or tert-alkyllithiums. worktribe.com

Coordination Chemistry of Dicyclohexyl P Tolyl Phosphine Metal Complexes

Synthesis and Characterization of Dicyclohexyl-(p-tolyl)-phosphine Complexes with Transition Metals (e.g., Palladium, Rhodium, Nickel, Gold, Silver, Copper, Iridium)

The synthesis of transition metal complexes with this compound typically involves the reaction of the phosphine (B1218219) with a suitable metal precursor in an appropriate solvent. The choice of precursor often dictates the reaction conditions and the final product. Common precursors include metal halides (e.g., PdCl₂, NiBr₂) or complexes containing labile ligands that are easily displaced by the phosphine, such as 1,5-cyclooctadiene (B75094) (COD), dibenzylideneacetone (B150790) (dba), or acetonitrile. orgsyn.orgnih.govresearchgate.net

Palladium: Palladium(0) complexes can be prepared by reacting a precursor like bis(dibenzylideneacetone)palladium(0) with the phosphine ligand. orgsyn.org Alternatively, Pd(II) complexes are synthesized from precursors such as PdCl₂ or [Pd(Ind)(μ-Cl)]₂ (Ind = indenyl). researchgate.netmdpi.com A general method for preparing Pd(0) phosphine complexes involves the reduction of a Pd(II) salt in the presence of the phosphine ligand. google.com

Rhodium and Iridium: Rhodium(I) and Iridium(I) complexes are often synthesized using dimeric precursors like [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂. researchgate.net Reaction with the phosphine ligand cleaves the chloride bridges to form monomeric square planar complexes. researchgate.net For iridium, subsequent reactions can lead to the formation of Ir(III) complexes, for instance, through oxidative addition of H₂ to an Ir(I) center. researchgate.netfigshare.com Cyclometalated iridium(III) complexes can also be synthesized by reacting an iridium dimer with a phosphine ligand in a suitable solvent mixture like CH₂Cl₂ and CH₃OH. nih.gov

Nickel: Nickel(II) phosphine complexes can be prepared by reacting a nickel(II) halide, such as NiBr₂, with the phosphine in a solvent like acetonitrile. nih.govrsc.org The synthesis of Ni(0) complexes often starts from [Ni(COD)₂], where the COD ligands are displaced by the phosphine. nih.gov For the synthesis of specific Ni(I) bromide complexes, [Ni(COD)Br]₂ can serve as a versatile precursor for reacting with bulky phosphines. ucla.edu

Copper, Silver, and Gold: Coinage metal complexes are typically prepared by reacting the phosphine with a simple metal(I) salt, such as CuCl, AgNO₃, or a gold(I) chloride source like AuCl(tht) (tht = tetrahydrothiophene). up.ac.zanih.gov For copper(I), halide complexes are commonly prepared by treating the copper(I) halide with the phosphine in a solvent like THF. nih.gov For silver, reacting silver iodide with the phosphine in pyridine (B92270) is a known method. up.ac.za The synthesis of gold(I) cyanide complexes involves the reaction of the phosphine with a gold cyanide precursor. kfupm.edu.sa

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. ³¹P{¹H} NMR spectroscopy is particularly diagnostic, as the coordination of the phosphine to a metal center results in a significant change in the phosphorus chemical shift. rsc.orgmagritek.com ¹H and ¹³C NMR spectroscopy provide information about the organic framework of the ligand. up.ac.za Infrared (IR) spectroscopy is used to identify characteristic vibrational modes, such as the C-H stretches of the cyclohexyl rings. up.ac.za For definitive structural elucidation, single-crystal X-ray diffraction is employed. researchgate.netrsc.org

Structural Insights into this compound Coordination Geometries

The coordination geometry of metal complexes containing this compound is primarily determined by the electronic configuration and preferred coordination number of the central metal ion. The significant steric bulk of the two cyclohexyl groups also plays a critical role in influencing the structure and stability of these complexes.

Two-Coordinate Complexes: Metal ions with a d¹⁰ electronic configuration, such as Au(I) and Ag(I), commonly form two-coordinate complexes with phosphine ligands, adopting a linear or nearly linear geometry. For example, in related cyclohexyldiphenylphosphine (B1582025) gold(I) cyanide complexes, a linear P-Au-C axis is observed. kfupm.edu.sa

Three-Coordinate Complexes: Three-coordinate geometries, typically trigonal planar, can be observed for d¹⁰ metal ions like Cu(I), particularly when coordinated to a bulky phosphine and a bidentate diimine ligand. researchgate.net

Four-Coordinate Complexes: This is a very common coordination number for transition metal phosphine complexes.

Tetrahedral Geometry: Metal centers with a d¹⁰ configuration, such as Ni(0) and Pd(0), typically form four-coordinate, 18-electron complexes with a tetrahedral geometry. The model complex used for determining electronic parameters, LNi(CO)₃, assumes a pseudo-tetrahedral structure. wikipedia.orgchemrxiv.org

Square Planar Geometry: Metal centers with a d⁸ configuration, including Pd(II), Pt(II), Rh(I), and Ir(I), predominantly favor a square planar geometry. In these complexes, this compound would occupy one of the four coordination sites. For example, cis-[NiCl₂{P(C₆H₁₁)₂H}₂], a complex with a related secondary phosphine, shows a distorted square planar geometry around the nickel center with average Ni-P distances of 2.15(1) Å and Ni-Cl distances of 2.20(1) Å. rsc.org

The table below summarizes the typical coordination geometries found for metal complexes with phosphine ligands like this compound.

| Metal Ion | d-Electron Count | Typical Coordination No. | Common Geometry |

| Cu(I) | d¹⁰ | 3 or 4 | Trigonal Planar or Tetrahedral |

| Ag(I) | d¹⁰ | 2 | Linear |

| Au(I) | d¹⁰ | 2 | Linear |

| Ni(0) | d¹⁰ | 4 | Tetrahedral |

| Ni(II) | d⁸ | 4 | Square Planar |

| Pd(0) | d¹⁰ | 4 | Tetrahedral |

| Pd(II) | d⁸ | 4 | Square Planar |

| Rh(I) | d⁸ | 4 | Square Planar |

| Ir(I) | d⁸ | 4 | Square Planar |

Electronic Properties of this compound within Metal Complexes

The electronic properties of a phosphine ligand are a critical factor in determining the stability and reactivity of its metal complexes. The primary measure of a phosphine's electron-donating ability is the Tolman Electronic Parameter (TEP). wikipedia.orgchemrxiv.org This parameter is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) via infrared spectroscopy for a nickel complex of the type [LNi(CO)₃], where L is the phosphine ligand. wikipedia.org

Strongly electron-donating ligands increase the electron density on the metal center. This increased density is then available for π-backbonding into the π* antibonding orbitals of the carbonyl ligands. wikipedia.org This interaction weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. wikipedia.org Therefore, a lower TEP value corresponds to a more strongly electron-donating (more basic) phosphine. tcichemicals.comwikipedia.org

While the specific TEP for this compound is not listed in common databases, its electronic character can be inferred from its constituent groups. It contains two cyclohexyl groups and one p-tolyl group.

Cyclohexyl groups are classic examples of electron-donating alkyl groups. Tricyclohexylphosphine (B42057) (PCy₃) is known as a very strong electron donor.

The p-tolyl group is an aryl group that is slightly more electron-donating than a simple phenyl group due to the electron-releasing nature of the para-methyl substituent.

Based on this, this compound is expected to be a strong electron-donating ligand. Its TEP value should be significantly lower than that of triphenylphosphine (B44618) (PPh₃) and comparable to, or slightly higher (less donating) than, that of tri(tert-butyl)phosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃), which are among the most basic phosphines measured by Tolman. wikipedia.orgrsc.org

The table below provides a comparison of TEP values for several common phosphine ligands, which helps to contextualize the expected electronic properties of this compound. wikipedia.org

| Ligand (L) | TEP (ν(CO) in cm⁻¹) | Electronic Character |

| P(t-Bu)₃ | 2056.1 | Very Strong Donor |

| PCy₃ | 2056.4 | Very Strong Donor |

| This compound | (Estimated ~2058-2062) | Strong Donor |

| PMe₃ | 2064.1 | Strong Donor |

| PPh₃ | 2068.9 | Moderate Donor / π-acceptor |

| P(OPh)₃ | 2085.3 | Weak Donor / Strong π-acceptor |

| PF₃ | 2110.9 | Very Weak Donor / Very Strong π-acceptor |

Solution State Studies of this compound Metal Complexes

The behavior of this compound metal complexes in solution is primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, with ³¹P NMR being the most powerful tool. rsc.orgmagritek.com

Upon coordination to a metal center, the ³¹P NMR chemical shift of the phosphine ligand typically moves significantly downfield compared to the free ligand. This change, known as the coordination shift (Δδ), provides direct evidence of complex formation and can offer insights into the nature of the metal-phosphorus bond and the coordination environment.

For instance, studies on related cis-bis(dicyclohexylphosphine)dihalogeno-nickel(II) complexes revealed distinct ³¹P chemical shifts for the cis and trans isomers in solution. rsc.org The cis isomer of [NiBr₂{P(C₆H₁₁)₂H}₂] was observed at -46.1 ppm, while the trans isomer appeared at -30.5 ppm, demonstrating the sensitivity of the phosphorus nucleus to its geometric environment. rsc.org Such studies allow for the identification of different species coexisting in equilibrium in solution.

Furthermore, variable-temperature NMR studies can reveal dynamic processes, such as ligand exchange or fluxionality of the complex. The presence of bulky ligands like this compound can influence these dynamic behaviors. NMR is also an indispensable tool for monitoring reactions in real-time, such as the air-oxidation of phosphine ligands to phosphine oxides, which can be followed by observing the disappearance of the phosphine signal and the appearance of a new signal for the oxidized species. magritek.com

Phosphine Chalcogenide Derivatives of this compound and their Metal Complexes

Tertiary phosphines can be readily oxidized by elemental chalcogens (Group 16 elements) to form the corresponding phosphine chalcogenides. The reaction of this compound with sulfur (S₈) or selenium (KSeCN or elemental Se) yields this compound sulfide (B99878) or this compound selenide (B1212193), respectively. nih.govmdpi.com This transformation converts the P(III) center to a P(V) center with a P=E double bond (E = S, Se).

The general synthesis for a phosphine sulfide involves reacting the phosphine with a stoichiometric amount of elemental sulfur, often in a solvent like toluene (B28343) or even without a solvent, a reaction that can be very rapid. mdpi.com For the synthesis of phosphine selenides, a common method involves reacting the phosphine with potassium selenocyanate (B1200272) (KSeCN). nih.gov

These phosphine chalcogenide derivatives can themselves act as ligands for metal centers. Coordination typically occurs through the "soft" chalcogen atom (S or Se) rather than the "hard" phosphorus atom. This bonding mode is preferred by soft metal ions. For example, rhodium(I) complexes have been synthesized where an anionic ligand containing two P=S groups coordinates to the metal center. rsc.org

The formation of these derivatives is easily confirmed by ³¹P NMR spectroscopy. The chemical shift of the phosphine selenide is different from the parent phosphine, and crucially, it exhibits satellite peaks due to coupling between the ³¹P nucleus and the naturally occurring ⁷⁷Se isotope (I = ½, 7.6% abundance). The magnitude of the one-bond coupling constant, ¹J(P-Se), provides valuable information about the nature of the phosphorus-selenium bond. nih.gov In a related molecule, dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide, the P atom maintains a distorted tetrahedral environment. nih.gov

Anionic this compound Ligands and their Metal Complexation

While phosphines typically act as neutral, two-electron L-type ligands, they can be transformed into anionic, LX-type ligands through the deprotonation of a C-H bond on one of the substituents. This process, known as cyclometalation, results in the formation of a highly stable chelate ring containing a metal-carbon σ-bond. nih.gov The this compound ligand possesses C-H bonds that are susceptible to such activation, particularly the benzylic C-H bonds of the tolyl's methyl group and the C-H bonds of the cyclohexyl rings.

The activation of a C-H bond is often promoted by a basic metal center in a high oxidation state, such as Ir(III) or Rh(III), or via oxidative addition to a low-valent metal. The resulting anionic ligand coordinates to the metal through both the central phosphorus atom and a carbon atom, acting as a bidentate ligand.

For example, studies on iridium complexes with the related 2-(dicyclohexylphosphino)biphenyl (B1301957) ligand have shown that heating can induce the dehydrogenation of a cyclohexyl C-H bond, leading to the formation of a new cyclometalated iridium complex. researchgate.netfigshare.com In other systems, refluxing an iridium precursor with a C^N^C ligand and tricyclohexylphosphine can lead to cyclometalation of the phosphine. rsc.org This intramolecular C-H activation leads to robust complexes that are often key intermediates or active species in catalytic cycles. The formation of such an anionic ligand from this compound would create a [P,C]⁻ chelating system, significantly influencing the geometry and reactivity of the resulting metal complex.

Catalytic Applications of Dicyclohexyl P Tolyl Phosphine in Homogeneous Transformations

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Dicyclohexyl-(P-tolyl)-phosphine

The utility of palladium catalysis in modern organic synthesis is immense, and the development of sophisticated phosphine (B1218219) ligands has been a primary driver of its advancement. youtube.com this compound and structurally similar dialkylbiaryl phosphines have proven to be highly effective in a range of palladium-catalyzed cross-coupling reactions due to their ability to promote both oxidative addition and reductive elimination, the key steps in the catalytic cycle. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of C(sp²)–C(sp²) bonds, with wide applications in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials. nih.gov The use of bulky and electron-rich phosphine ligands like this compound has significantly expanded the scope of this reaction, particularly for the coupling of less reactive aryl chlorides. nih.gov These ligands facilitate the oxidative addition of the aryl chloride to the palladium(0) center, a typically challenging step.

Research has shown that palladacycle precatalysts derived from bulky monophosphinobiaryl ligands, a class to which this compound belongs, exhibit high reactivity in Suzuki-Miyaura cross-couplings. For instance, a benchmark Suzuki-Miyaura reaction between 4-fluoro-bromobenzene and p-anisyl boronic acid highlights the complexity and efficiency of catalytic systems involving ligands like P(o-tolyl)₃, a close structural relative. nih.gov The performance of these catalysts is often influenced by the steric bulk and electron-donating capacity of the phosphine ligand, which stabilizes the active palladium species and promotes the catalytic cycle. nih.gov

| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Fluoro-bromobenzene | p-Anisyl boronic acid | [Pd(C^P)(μ2-OAc)]2 / P(o-tolyl)3 | NMP/H2O | Hydroxide base | Ambient | High | nih.gov |

| Aryl Chloride | Arylboronic acid | Pd(OAc)2 / Dialkylbiaryl phosphine | Toluene (B28343) or Dioxane | Various | 80-110 | Good to Excellent | nih.gov |

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a critical functional group in medicinal chemistry and materials science. rsc.org The reaction involves the palladium-catalyzed coupling of an aryl halide or sulfonate with an amine. The development of bulky, electron-rich phosphine ligands, including the family of dialkylbiaryl phosphines to which this compound belongs, was a pivotal breakthrough in this field. nih.gov These ligands promote the challenging C–N reductive elimination from the palladium(II) intermediate.

The effectiveness of these ligands has been demonstrated in numerous applications, including the synthesis of complex heterocyclic structures. nih.gov For example, palladium catalysts supported by dialkylbiaryl phosphine ligands have been used in the synthesis of indoles and benzimidazoles. nih.gov The steric and electronic properties of ligands like this compound are crucial for achieving high catalytic activity and selectivity in these transformations. rsc.org Air-stable Pd(I) dimer precatalysts featuring biaryl phosphine ligands have been shown to be competent in mediating the amination of aryl halides with both aliphatic and aromatic amines. rsc.org

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Primary/Secondary Amine | Pd(I) dimer / Biaryl phosphine | NaOtBu | Dioxane | 80-100 | Good to Excellent | rsc.org |

| Aryl Chloride | Primary Alkylamine | Pd(OAc)2 / Dialkylbiaryl phosphine | Cs2CO3 | Toluene | 80 | High | nih.gov |

The Negishi coupling, which utilizes organozinc reagents, and the Hiyama coupling, employing organosilicon compounds, are powerful methods for C–C bond formation. Bulky phosphine ligands are known to enhance the performance of palladium catalysts in these reactions.

In Negishi couplings, palladacycle precatalysts in conjunction with bulky monophosphinobiaryl ligands have demonstrated high reactivity. For the coupling of p-tolylzinc chloride with 2-bromoanisole, a catalyst system with a ligand featuring cyclohexyl substituents on the phosphorus atom showed significantly higher initial rates compared to those with tert-butyl groups, highlighting the subtle yet crucial role of the ligand structure. nih.gov This suggests that this compound would be an effective ligand for such transformations, promoting efficient coupling under mild conditions. nih.gov The use of these advanced catalyst systems allows for the coupling of a wide range of substrates, including various heteroaryl zinc reagents and polyfluorophenylzinc reagents, often at room temperature with excellent yields. nih.gov

For Hiyama couplings, which involve the activation of a C–Si bond, phosphine oxide ligands have been shown to have a beneficial effect, particularly in the cross-coupling of electron-rich arylsilanolates with aryl bromides. nih.gov While direct data for this compound in Hiyama couplings is scarce, the principles of using electron-rich and sterically demanding ligands to facilitate the catalytic cycle are applicable. These ligands can stabilize the active palladium(0) species and promote the transmetalation step.

| Coupling Type | Substrate 1 | Substrate 2 | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Negishi | p-Tolylzinc chloride | 2-Bromoanisole | Palladacycle / Bulky monophosphine | THF | 75 | 92 | nih.gov |

| Negishi | 2-Furylzinc chloride | Aryl bromide | Palladacycle / Bulky monophosphine | THF | RT | Excellent | nih.gov |

| Hiyama | Potassium (4-methoxyphenyl)dimethylsilanolate | 4-Bromobenzotrifluoride | APC / Ph3P(O) | Toluene | 90 | 79 | nih.gov |

Aryl chlorides are attractive substrates for cross-coupling reactions due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their lower reactivity, stemming from the strong C–Cl bond, presents a significant challenge. The development of catalysts with bulky, electron-rich phosphine ligands like this compound has been instrumental in overcoming this limitation. nih.gov

These ligands enhance the rate of oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-limiting step. acs.org Palladium-catalyzed systems employing such ligands have been successfully used for the olefination of a broad scope of aryl chlorides, achieving excellent, and in many cases, nearly quantitative yields. rsc.org Furthermore, these catalyst systems have enabled the construction of unsymmetrical tertiary phosphines through the coupling of aryl chlorides with secondary phosphines, demonstrating good functional group tolerance and broad substrate scope under mild conditions. acs.org

| Reaction Type | Aryl Chloride | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Olefination | Various Aryl Chlorides | Alkene | [PdCl{C6H3(OPPri2)2-2,6}] | Various | Various | Excellent | rsc.org |

| P-Coupling | Various Aryl Chlorides | Secondary Phosphine | Pd / keYPhos | DMA | tBuOK | up to 95 | acs.org |

This compound in C-H Activation and Functionalization

Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules. Phosphine ligands can play a dual role in these reactions, not only as ancillary ligands for the metal catalyst but also as directing groups to control the regioselectivity of C-H bond cleavage.

Phosphine-directed C-H borylation has emerged as a powerful strategy for the synthesis of valuable organoboron compounds, which are versatile intermediates in organic synthesis. snnu.edu.cn In these reactions, the phosphorus atom of the phosphine substrate coordinates to the metal center, directing the catalytic C-H activation and subsequent borylation to a specific position, typically ortho to the phosphine group.

Rhodium-catalyzed systems have been developed for the P(III)-chelation-assisted ortho-C-H borylation of arylphosphines. snnu.edu.cn Dialkylarylphosphines with cyclohexyl groups have been shown to be effective substrates in these transformations, leading to the corresponding boronate phosphines in good yields. snnu.edu.cn More recently, iridium-catalyzed systems have also been explored for phosphine-directed C-H borylation. researchgate.net These methods provide a direct route to functionalized phosphines that can serve as advanced ligands or building blocks in further synthetic endeavors. snnu.edu.cn

| Substrate | Catalyst System | Borylating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dicyclohexyl(o-tolyl)phosphine | Rhodium-catalyzed | B2pin2 | Toluene | Modest | researchgate.net |

| Arylphosphines with cyclohexyl groups | Rhodium-catalyzed / Catechol | HBpin | - | Good | snnu.edu.cn |

| Arylphosphines | Cationic Iridium-catalyzed | B2pin2 | - | Variable | researchgate.net |

Related C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, and the design of the ligand sphere around the metal catalyst is crucial for achieving high efficiency and selectivity. rsc.org Bulky, electron-rich phosphine ligands play a significant role in facilitating C-H activation processes. nih.govnih.gov These ligands can promote the crucial oxidative addition step and influence the regioselectivity of the reaction.

While specific examples detailing the use of this compound in C-H functionalization are not extensively documented in dedicated studies, its structural characteristics—significant steric hindrance and strong electron-donating ability—are highly desirable for such transformations. acs.org For instance, in rhodium-catalyzed C-H activation, well-designed phosphine ligands are known to be efficient. rsc.org Machine learning studies aimed at identifying optimal phosphine ligands for minimizing the reaction energy of alkane C-H activation have highlighted the importance of the ligand's electronic and steric profile. rsc.org Strategies for the direct synthesis of complex molecules like lactones often leverage transition metal catalysts with finely tuned ligands to achieve regioselective C-H activation. acs.org The combination of bulky alkyl groups (cyclohexyl) and an electron-rich aryl group (p-tolyl) in this compound suggests its potential utility in promoting challenging C-H activation steps, similar to other established bulky, electron-rich phosphines used in palladium-catalyzed cross-coupling and functionalization reactions. nih.govnih.gov

Hydroformylation Reactions Mediated by this compound Rhodium Complexes

Hydroformylation, or the "oxo" process, is a fundamental industrial process for converting alkenes into aldehydes. nih.gov Rhodium complexes are highly effective catalysts for this transformation, and the phosphine ligands employed are critical in controlling the regioselectivity (linear vs. branched aldehyde) and chemoselectivity. researchgate.netrsc.orgrsc.org The steric and electronic properties of the phosphine ligand directly influence the coordination environment of the rhodium center, which in turn dictates the product distribution. researchgate.net

Table 1: Influence of Various Phosphine Ligands on the Rh-Catalyzed Hydroformylation of 1-Octene (B94956) This table presents data for illustrative purposes from related systems to show the effect of ligand structure on hydroformylation outcomes. Data for this compound is not available in the cited sources.

| Ligand | Conversion (%) | Yield of Aldehydes (%) | Linear:Branched Ratio (l:b) | Reference |

|---|---|---|---|---|

| Triphenylphosphine (B44618) (TPP) | 99 | 95 | 2.9:1 | researchgate.net |

| Tris(o-tolyl)phosphine | 99 | 94 | 1.5:1 | researchgate.net |

| Nixantphos | >99 | 91 | >30:1 | mdpi.com |

| BISBI | >95 | ~90 | >20:1 | researchgate.net |

Nickel-Catalyzed Carbon-Carbon Bond Forming Reactions with this compound

Nickel-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org The choice of phosphine ligand is critical, as it influences the stability of the catalytic species and the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphines are often required, particularly for coupling unreactive substrates like aryl chlorides.

While direct data on C-C coupling using this compound is limited, its effectiveness can be inferred from its application in related C-N bond-forming reactions, such as the Buchwald-Hartwig amination. In a study on the nickel-catalyzed amination of aryl chlorides, a range of bulky, electron-rich phosphine ligands were screened. mit.edu Notably, the structurally analogous ligand, di-tert-butyl(p-tolyl)phosphine, which shares similar steric and electronic characteristics with this compound, proved to be effective. This suggests that this compound would also be a competent ligand in similar nickel-catalyzed cross-coupling reactions. An air-stable Ni(II) precatalyst has been developed for the amination of various aryl electrophiles, including chlorides and sulfamates, highlighting the utility of such catalyst systems in medicinal chemistry. orgsyn.orgnih.gov

Table 2: Nickel-Catalyzed Amination of Aryl Chlorides with Various Amines Using a Bulky Phosphine Ligand System The data below illustrates the scope of a Ni-catalyzed amination using a bulky phosphine ligand system, demonstrating the types of transformations where this compound could be applicable.

| Aryl Chloride | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorobenzene | Morpholine | N-Phenylmorpholine | 81 | mit.edu |

| 4-Chloroanisole | Morpholine | N-(4-Methoxyphenyl)morpholine | 95 | mit.edu |

| 2-Chlorotoluene | n-Hexylamine | N-(n-Hexyl)-2-methylaniline | 70 | mit.edu |

| 3-Chloropyridine | Dibutylamine | N,N-Dibutylpyridin-3-amine | 75 | mit.edu |

Polymerization and Oligomerization Processes Using this compound

The selective oligomerization of ethylene (B1197577) to produce linear alpha-olefins like 1-hexene (B165129) and 1-octene is of significant industrial importance. Chromium-based catalysts bearing phosphine-containing ligands are among the most effective systems for this transformation. tue.nlmdpi.comnih.gov The ligand structure, including the nature of the substituents on the phosphorus atom, plays a decisive role in determining the catalytic activity and the product distribution (e.g., oligomers vs. polymer, and the ratio of different oligomers). tue.nlmdpi.com

Research has shown that chromium catalysts with PNP (bis(phosphino)amine) ligands are highly active. mdpi.com Studies on ligand modification have revealed that the catalytic performance is sensitive to both steric and electronic effects. For instance, in some systems, replacing phenyl groups on the phosphorus with more electron-donating and bulky alkyl groups, such as cyclohexyl, leads to superior catalytic performance. mdpi.com This trend suggests that this compound, with its two bulky and electron-donating cyclohexyl groups, would be a promising ligand component for chromium-catalyzed ethylene oligomerization, potentially leading to high activity and selectivity for desired alpha-olefins.

Table 3: Ethylene Oligomerization with a Cr/PNP Ligand System This table shows representative data for a chromium-based ethylene oligomerization system to illustrate the typical performance of such catalysts. The specific use of this compound is inferred from trends observed with similar cyclohexyl-substituted phosphine ligands.

| Catalyst System | Activity (kg/g Cr·h) | 1-Hexene Sel. (%) | 1-Octene Sel. (%) | Polyethylene (wt%) | Reference |

|---|---|---|---|---|---|

| Cr(acac)₃/PNP-Ph/MAO | up to 3887 | 84.5 (total C6+C8) | Variable | mdpi.com | |

| CrCl₃(THF)₃/PCNCP-Cy/MAO | 5.3 | 99 | - | Low | mdpi.com |

| Cr(acac)₃/PNNP-Ph/MAO | 26.2 | - | 57.9 | Variable | mdpi.com |

Other Select Catalytic Transformations Involving this compound

The hydrosilylation of olefins is a widely used method for forming carbon-silicon bonds. While transition-metal-free methods are being developed, many processes rely on metal catalysts where the ligand can influence reactivity and selectivity. researchgate.net When the olefin substrate itself contains a coordinating group, such as a phosphine, the catalytic process can be more complex. The phosphine moiety can potentially coordinate to the catalyst, inhibiting the desired hydrosilylation. A common strategy to circumvent this is to protect the phosphorus atom, for example, by forming a phosphine-borane adduct, which allows the hydrosilylation to proceed without interference. The choice of ligand on the hydrosilylation catalyst itself remains important for efficiency. Although no specific studies focus on this compound for this transformation, bulky and electron-rich ligands are often employed in related catalytic systems to promote efficient turnover.

Recent advances in C-H functionalization have enabled the direct phosphonation of arenes. A notable example is the silver-catalyzed para-selective phosphonation of 2-aryloxazolines. rsc.orgrsc.org In this reaction, the oxazoline (B21484) group acts as a directing group, and a phosphine oxide serves as the phosphorus source. The reaction proceeds via a radical pathway, where a phosphorus-centered radical adds selectively to the para position of the arene. rsc.org

In a study exploring the scope of this transformation, dicyclohexylphosphine (B1630591) oxide was used as a substrate. rsc.org When reacted with 2-phenyl-4,4-dimethyl-4,5-dihydrooxazole, the corresponding para-phosphonated product was obtained in a 44% yield. This demonstrates the utility of the dicyclohexylphosphinyl moiety in C-P bond-forming reactions. The phosphine oxide itself can be prepared from the parent phosphine, dicyclohexylphosphine, linking it back to the broader class of phosphine-derived reagents.

Table 4: Silver-Catalyzed Para-Selective Phosphonation of 2-Phenyloxazoline with Various Phosphine Oxides

| Phosphine Oxide Substrate | Product Yield (%) | Reference |

|---|---|---|

| Diphenylphosphine oxide | 67 | rsc.org |

| Bis(p-methoxyphenyl)phosphine oxide | 68 | rsc.org |

| Dibenzylphosphine oxide | 72 | rsc.org |

| Dicyclohexylphosphine oxide | 44 | rsc.org |

Mechanistic Investigations of Dicyclohexyl P Tolyl Phosphine Mediated Reactions

Elucidation of Catalyst Active Species in Dicyclohexyl-(P-tolyl)-phosphine Systems

In palladium-catalyzed cross-coupling reactions, the active catalytic species is often a low-coordinate, electron-rich Pd(0) complex. For bulky phosphine (B1218219) ligands like this compound, the formation of reactive monoligated Pd(0) species, "L-Pd(0)", is considered crucial for high catalytic activity. nih.govacs.org These 12-electron species are highly unsaturated and readily undergo oxidative addition, the initial step in many catalytic cycles. acs.org The generation of these active species can originate from various palladium precatalysts.

However, the catalytic system is often more complex than a single active species. Studies on related bulky phosphine ligands, such as P(o-tolyl)3, have revealed a "cocktail" of active species. nih.govjove.com The Herrmann-Beller palladacycle, [Pd(C^P)(μ₂-OAc)]₂, which can form from Pd(OAc)₂ and a phosphine like this compound, is a common precatalyst. nih.govjove.com In the presence of a base, this can convert to a more active hydroxide-bridged dimer, [Pd(C^P)(μ₂-OH)]₂. nih.govnih.gov These palladacyclic species can act as conduits to generate the catalytically relevant Pd(0) and Pd(II) species. jove.com Furthermore, research has demonstrated that higher-order palladium clusters (e.g., Pd₄, Pd₆, Pd₈) can also be formed and may be catalytically competent. nih.gov Palladium nanoparticles (PdNPs) have also been implicated, potentially acting as reservoirs from which active, soluble monomeric Pd species can be leached by the phosphine ligand to participate in the catalytic cycle. nih.gov

Pathways of Oxidative Addition to this compound-Metal Complexes

Oxidative addition of an organic halide (Ar-X) to a low-valent metal center, such as a Pd(0) complex of this compound, is a fundamental step in cross-coupling catalysis. nih.govnih.gov This process involves the cleavage of the C-X bond and the formation of new M-C and M-X bonds, with the metal being oxidized (e.g., Pd(0) to Pd(II)). Several mechanistic pathways are possible for this transformation.

The most commonly accepted pathway for Pd(0) complexes is a concerted mechanism . nih.govlibretexts.org This involves the formation of a π-complex through η²-coordination of the aryl halide to the metal center, followed by insertion of the metal into the C-X bond via a three-membered transition state. libretexts.org The reactivity trend for halides in this pathway is typically I > Br > TsO > Cl. libretexts.org

Alternatively, stepwise radical pathways can occur, particularly with first-row transition metals like nickel or with more reactive substrates like aryl iodides. nih.govnih.gov These pathways can be initiated by an outer-sphere single-electron transfer (SET) from the electron-rich metal complex to the aryl halide, forming a radical anion that fragments into an aryl radical and a halide anion. nih.govnih.gov

The specific pathway is influenced by several factors including the metal, the halide, and the electronic properties of the ligand and the aryl halide. nih.govnih.gov For palladium complexes with bulky alkylphosphine ligands, kinetic studies have shown that the number of phosphines coordinated to the reacting Pd(0) species can depend on the identity of the halide. nih.gov For instance, less reactive aryl chlorides often react via a lower-coordinate, monophosphine Pd(0) species, whereas more reactive aryl iodides may react with a bisphosphine complex. nih.gov

| Reactant | Metal | Proposed Pathway(s) | Key Factors |

| Aryl Halides | Pd(0) | Concerted | Halide (I>Br>Cl), Ligand Sterics |

| Aryl Halides | Ni(0) | Concerted, Radical | Halide, Ligand/Arene Electronics |

| Aryl Tosylates | Pd(0) | Concerted (Anion Accelerated) | Solvent Polarity, Anion Presence |

This table summarizes general findings for oxidative addition pathways with phosphine-ligated metal centers.

Role of this compound Ligand Steric and Electronic Properties on Reaction Pathways

Tertiary phosphines like this compound are powerful ligands in catalysis because their steric and electronic properties can be systematically tuned to control the reactivity and selectivity of the metal center. umb.eduunits.it

Steric Properties: The steric bulk of a phosphine ligand is commonly quantified by the Tolman cone angle (θ). wikipedia.orglibretexts.org this compound is considered a bulky ligand due to its two cyclohexyl groups. This large steric demand influences several aspects of a catalytic cycle. It promotes the formation of low-coordinate metal complexes, such as the highly reactive monoligated "L-Pd(0)" species, by discouraging the coordination of multiple ligands. nih.govlibretexts.org This is advantageous as it creates open coordination sites necessary for substrate binding and subsequent reaction steps. libretexts.org Furthermore, significant steric bulk on the phosphine can facilitate the final reductive elimination step, which releases the product and regenerates the active catalyst. acs.org

Electronic Properties: The electronic nature of a phosphine is described by its σ-donating and π-accepting ability. The Tolman electronic parameter (TEP), derived from the C-O stretching frequency of [Ni(CO)₃L] complexes, is a measure of a ligand's net donor strength. umb.eduunits.it this compound, with its combination of alkyl (cyclohexyl) and aryl (tolyl) substituents, is an electron-rich ligand. The cyclohexyl groups are strong σ-donors, increasing the electron density at the metal center. This enhanced electron density facilitates the oxidative addition step, particularly with challenging substrates like aryl chlorides, by making the metal a stronger nucleophile. libretexts.orgacs.org A careful balance of steric and electronic properties is crucial for an efficient catalyst, as these factors often have opposing effects on different elementary steps of the catalytic cycle. acs.org

| Ligand Property | Description | Impact on Catalysis |

| Steric Bulk | Measured by Tolman Cone Angle (θ). wikipedia.org | Promotes low-coordination states (e.g., L-Pd(0)); facilitates reductive elimination. libretexts.orgacs.org |

| Electronic Nature | Measured by Tolman Electronic Parameter (TEP). umb.edu | Electron-rich character enhances rate of oxidative addition. libretexts.org |

Identification and Characterization of Intermediates in this compound Catalysis

The direct observation and characterization of intermediates are vital for understanding catalytic mechanisms. In reactions mediated by this compound-metal complexes, several types of intermediates have been identified or proposed based on studies of analogous systems.

Palladacycles: As mentioned, palladacyclic dimers are common and well-characterized precatalysts. nih.govjove.com These species, formed by the C-H activation of one of the ligand's aryl or alkyl groups, are often stable enough to be isolated. The Herrmann-Beller palladacycle, involving cyclopalladated P(o-tolyl)₃, is a classic example. nih.govnih.gov These can exist as acetate- or hydroxide-bridged dimers. nih.govnih.gov

Oxidative Addition Complexes: The product of oxidative addition, an L₂Pd(II)(Ar)(X) complex, is a key intermediate. nih.gov For bulky ligands like this compound, the corresponding (L)Pd(II)(Ar)(X) complex may also be formed. These have been characterized in solution, often using ³¹P NMR spectroscopy, which is highly sensitive to the chemical environment of the phosphorus atom. nih.govnih.gov For example, the formation of a pre-transmetalation complex involving a Pd–OH···B interaction has been observed by ³¹P NMR, showing a characteristic change from a single peak to a pair of doublets, indicating a trans P-P coupling in a dimeric structure. nih.gov

Higher-Order Clusters: More complex intermediates, such as Pd₄, Pd₆, and Pd₈ clusters stabilized by cyclometalated phosphine ligands, have been identified through crystallographic analysis in related systems. nih.gov These findings challenge the simple monomeric view of catalysis and suggest that higher-order species can be stable and catalytically relevant. nih.gov

Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) and single-crystal X-ray diffraction are the primary techniques used to identify and structurally characterize these transient and stable intermediates. nih.govrsc.orgresearchgate.net

Kinetic and Thermodynamic Studies of this compound Catalyzed Processes

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, rate-determining steps, and the relative stability of intermediates in a catalytic cycle. For cross-coupling reactions involving bulky, electron-rich phosphines like this compound, such studies have revealed complex dependencies on reactant, ligand, and base concentrations.

In studies of the Buchwald-Hartwig amination using related bulky phosphine ligands, the oxidative addition step is often found to be the rate-determining step. nih.govnih.gov The reaction order can vary depending on the specific conditions. For example, with certain bases, the reaction can be first-order in the aryl halide, zero-order in the amine, and have a positive order in the base. nih.gov Kinetic analysis of the oxidative addition of aryl halides to Pd(0) complexes of bulky phosphines has shown an inverse dependence on the concentration of free phosphine ligand for less reactive substrates like PhCl. nih.gov This indicates that dissociation of a phosphine ligand to form a more reactive, lower-coordinate Pd(0) species precedes the rate-limiting oxidative addition step. nih.gov

Thermodynamic investigations, often aided by computational studies, can reveal the relative energies of intermediates and transition states. For example, in a study of the rearrangement of biaryl phosphine-ligated Pd(II) complexes, Hammett analysis showed a linear relationship between the equilibrium constant of the rearrangement and the electronic properties of the aryl substituent. mit.edu This provided a quantitative measure (ρ = -2.56) of the electronic effect on the relative stability of the oxidative addition complex versus its dearomatized isomer. mit.edu Such studies demonstrate that electron-donating groups on the aryl halide can destabilize the oxidative addition complex, which can influence subsequent steps in the catalytic cycle. mit.edu

| Kinetic Parameter | Observation in Related Systems | Mechanistic Implication |

| Reaction Order | Inverse order in free phosphine ligand. nih.gov | Ligand dissociation precedes the rate-determining step. |

| Reaction Order | Positive order in base. nih.gov | Base is involved in the rate-determining step. |

| Thermodynamic Data | Equilibrium constants depend on aryl substituents. mit.edu | Electronic effects influence the stability of key intermediates. |

Radical Pathways in this compound Promoted Transformations

While many palladium-catalyzed reactions are thought to proceed via two-electron (ionic) pathways, the potential for one-electron, radical-based mechanisms exists and is an area of active investigation. nih.govrsc.org Trivalent phosphines can participate in single-electron-transfer (SET) processes to generate radical species. rsc.org

In the context of oxidative addition, a radical pathway may be initiated by an SET from the electron-rich phosphine-ligated metal complex to the organic halide. nih.govnih.gov This is particularly relevant for first-row transition metals like Ni(0) and for more easily reduced substrates such as aryl iodides. nih.govnih.gov The resulting aryl radical can then combine with the metal complex. Competition experiments and kinetic studies can help distinguish between concerted and radical mechanisms. For instance, if a reaction proceeds via a radical pathway, an electron-poor aryl halide would be expected to react preferentially over an electron-rich one. nih.gov

Phosphines themselves can be involved in radical generation. Photoredox catalysis has been used to generate phosphoranyl radicals from trivalent phosphines. researchgate.netnih.gov These phosphoranyl radicals can undergo fragmentation (α- or β-scission) to produce carbon-centered radicals, which can then participate in further transformations. researchgate.netnih.gov While these specific photocatalytic pathways may not be dominant in typical thermal cross-coupling, they highlight the capacity of phosphines to engage in radical chemistry. In dual catalytic systems involving nickel and a photocatalyst, a P-centered radical (generated from a phosphine oxide) can be captured by a Ni(II) intermediate to form a Ni(III) species, which then undergoes reductive elimination. semanticscholar.org

Investigation of P-C, P-N, and M-N Bond Formation Processes

The formation of new bonds to phosphorus and the crucial metal-heteroatom bond formation are key steps in reactions utilizing or synthesizing phosphine ligands.

P-C Bond Formation: this compound itself and other unsymmetrical tertiary phosphines can be synthesized via palladium-catalyzed P-C cross-coupling reactions. This typically involves the coupling of a secondary phosphine (R₂PH), such as dicyclohexylphosphine (B1630591), with an aryl halide or triflate. acs.org Mechanistically, this process follows a standard cross-coupling cycle: oxidative addition of the aryl halide to the Pd(0) catalyst, deprotonation of the secondary phosphine by a base to form a phosphide (B1233454), transmetalation (or nucleophilic attack) of the phosphide onto the Pd(II) center, and finally, reductive elimination to form the P-C bond and regenerate the Pd(0) catalyst.

M-N and C-N Bond Formation: In the Buchwald-Hartwig amination, the formation of the M-N bond (palladium-amido complex) and the subsequent C-N bond are the culminating steps of the catalytic cycle. wikipedia.org After oxidative addition of the aryl halide, the amine substrate coordinates to the Pd(II) center. Deprotonation by a base generates a palladium-amido intermediate, LₙPd(Ar)(NR₂). The final, product-forming step is reductive elimination from this amido complex. Studies have shown that reductive elimination is often faster from a three-coordinate, monophosphine complex than from a four-coordinate, bisphosphine species. wikipedia.org The steric and electronic properties of the phosphine ligand, such as the bulk of this compound, play a critical role in promoting this crucial C-N bond-forming reductive elimination step. acs.orgwikipedia.org

P-N Bond Formation: While less common in the context of using this compound as a ligand, P-N bond formation is a known process in organophosphorus chemistry. These reactions can occur through various mechanisms, including the reaction of chlorophosphines with amines or the metal-catalyzed coupling of P-H compounds with amines.

Theoretical and Computational Studies on Dicyclohexyl P Tolyl Phosphine and Its Metal Complexes

Density Functional Theory (DFT) Applications to Dicyclohexyl-(P-tolyl)-phosphine Catalysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying complex catalytic cycles involving transition metal complexes. While specific DFT studies focusing exclusively on this compound are part of a specialized and growing body of research, the application of DFT to catalysis involving similar bulky, electron-rich phosphine (B1218219) ligands is well-documented. These studies provide a clear framework for understanding its catalytic role.

DFT calculations are routinely applied to:

Elucidate Reaction Mechanisms: DFT can map the potential energy surface of a chemical reaction, identifying the structures of reactants, intermediates, transition states, and products. This helps in understanding the step-by-step pathway of a catalytic process, such as those in cross-coupling reactions where this compound and related ligands are used. rsc.orgrsc.org

Determine Selectivity: In reactions with multiple possible outcomes, DFT can calculate the activation barriers for each pathway. The pathway with the lowest energy barrier is typically the most favored, thus explaining the chemo-, regio-, and stereoselectivity observed experimentally. For instance, in the arylation of dichloropyridines, DFT calculations using representative phosphine ligands helped rationalize the observed selectivity for monoarylation versus diarylation.

Analyze Metal-Ligand Interactions: DFT provides a detailed picture of the bonding between the phosphine ligand and the metal center. This includes quantifying the extent of σ-donation from the phosphorus lone pair to the metal and the π-backbonding from the metal d-orbitals to the ligand's orbitals, which are crucial for catalyst stability and reactivity. rsc.org

For example, DFT investigations into phosphine-catalyzed reactions, such as the ring-opening of cyclopropyl (B3062369) ketones, have successfully detailed the multiple pathways involved, including nucleophilic substitution, Michael addition, proton transfer, and Wittig reactions, identifying the most energetically favorable route. rsc.org Such methodologies are directly applicable to understanding the catalytic performance of this compound.

Prediction of Coordination Geometries and Electronic Structures of this compound Complexes

Computational methods are highly effective in predicting the three-dimensional arrangement of atoms in metal complexes, as well as their underlying electronic properties, prior to their synthesis and characterization.

Coordination Geometry: For a given metal center and set of ligands, several coordination geometries might be possible. DFT calculations can determine the most stable geometry by comparing the energies of different isomers. For instance, palladium(II) complexes with two phosphine ligands and two chloride ligands can adopt either cis or trans square-planar geometries. nih.govnih.gov For bulky ligands like this compound, steric hindrance between the cyclohexyl and tolyl groups often favors a trans arrangement to minimize steric strain. Studies on the closely related trans-dichloridobis[dicyclohexyl(2,4,6-trimethylphenyl)phosphane-κP]palladium(II) complex show a distorted square-planar geometry with the palladium atom on a center of symmetry. nih.gov

Electronic Structure: The electronic structure dictates the reactivity of the complex. DFT and Time-Dependent DFT (TDDFT) are used to calculate molecular orbital energies, charge distributions, and the nature of frontier molecular orbitals (HOMO and LUMO). rsc.orgnih.gov This information helps to understand the covalent character of metal-ligand bonds. Ligand K-edge X-ray Absorption Spectroscopy (XAS), complemented by DFT calculations, has been used to quantify how coordination geometry and ligand structure impact the covalency of metal-phosphorus and metal-halide bonds in nickel and palladium complexes. nih.govresearchgate.net These studies reveal how factors like the trans influence of the phosphine ligand can affect the electronic character and strength of the bond opposite to it. nih.gov

The table below shows representative bond lengths for a palladium complex with a structurally similar ligand, predicted and confirmed through a combination of computational and experimental methods.

| Parameter | Value | Reference Complex |

| Pd—P Bond Length | 2.3760 (13) Å | trans-[PdCl₂(P(Cy)₂(mesityl))₂] |

| Pd—Cl Bond Length | 2.3172 (14) Å | trans-[PdCl₂(P(Cy)₂(mesityl))₂] |

| P—Pd—Cl Angle | 88.39 (6)° | trans-[PdCl₂(P(Cy)₂(mesityl))₂] |

Data from the crystallographic study of trans-Dichloridobis[dicyclohexyl(2,4,6-trimethylphenyl)phosphane-κP]palladium(II). nih.gov

Computational Modeling of Reaction Mechanisms and Transition States in this compound Systems

A primary application of computational chemistry in catalysis is the detailed modeling of reaction mechanisms. This involves constructing a complete energy profile of the catalytic cycle, which is crucial for rational catalyst improvement.

The process typically involves:

Identifying Stationary Points: All relevant species along the reaction coordinate, including reactants, intermediates, and products, are modeled, and their geometries are optimized to find the lowest energy structure (stationary point) for each.

Locating Transition States (TS): The transition state is the highest energy point along the reaction pathway connecting two intermediates. Sophisticated algorithms are used to locate this first-order saddle point on the potential energy surface. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Verifying Pathways: Once a TS is located, intrinsic reaction coordinate (IRC) calculations are performed to confirm that the transition state correctly connects the intended reactant and product intermediates.

Studies on phosphotriesterases, for example, have used computational modeling to propose catalytic mechanisms and explain substrate specificity by analyzing the transition state of the hydrolysis reaction. nih.gov Similarly, DFT studies on nickel-catalyzed cross-coupling have been used to probe the reactivity of Ni(0) π-complexes and rationalize how different phosphine ligands, such as PPh₃ versus P(iPr)₃, can lead to different product distributions by altering the energies of key intermediates and transition states.

Quantitative Assessment of this compound Ligand Parameters (e.g., Tolman Electronic Parameter, Buried Volume)

To correlate the structure of a phosphine ligand with its catalytic performance, several quantitative descriptors have been developed. The most common are the Tolman Electronic Parameter (TEP) and the percent buried volume (%Vbur), both of which can be accurately calculated using computational methods.

Tolman Electronic Parameter (TEP or ν(CO)): The TEP is a measure of the net electron-donating ability of a phosphine ligand. wikipedia.org It is experimentally determined from the C-O stretching frequency of an LNi(CO)₃ complex. Computationally, this value can be calculated with high accuracy using DFT. chemrxiv.org A lower TEP value (in cm⁻¹) indicates a more electron-donating ligand, which generally increases the rate of oxidative addition in a catalytic cycle. wikipedia.org

Percent Buried Volume (%Vbur): This parameter quantifies the steric bulk of a ligand by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand. rsc.org Unlike the cone angle, %Vbur accounts for the actual three-dimensional shape and conformation of the ligand. It is a powerful predictor of catalytic activity, as steric bulk influences coordination numbers and the rate of reductive elimination. A key development is the use of the minimum percent buried volume (%Vbur(min)), which represents the smallest steric profile a ligand can adopt. This descriptor has been uniquely successful in predicting whether a ligand will form a monoligated or bisligated complex, a critical factor that often corresponds to a sharp "reactivity cliff" between active and inactive catalysts. princeton.eduucla.edunih.gov

The table below presents computed values for these parameters for this compound and related ligands for comparison.

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Percent Buried Volume (%Vbur) | Minimum Percent Buried Volume (%Vbur(min)) |

| This compound | Value not widely published | Value not widely published | Value not widely published |

| Tricyclohexylphosphine (B42057) (PCy₃) | 2061.7 | 36.1 | 34.6 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 2056.1 wikipedia.org | 36.3 | 35.1 |

| Triphenylphosphine (B44618) (PPh₃) | 2068.9 wikipedia.org | 29.6 | 21.4 |

| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | 2067.4 | 35.9 | 29.9 |

Values for PCy₃, P(t-Bu)₃, PPh₃, and P(o-tolyl)₃ are from comprehensive computational databases and studies. princeton.eduucla.edu

Computational Screening of this compound Related Ligands

The ability to calculate ligand parameters computationally has enabled the high-throughput virtual screening of vast ligand libraries. chemrxiv.org Instead of synthesizing and testing thousands of ligands, chemists can create a virtual library of related structures—for instance, by varying the substituents on the aryl ring or replacing the cyclohexyl groups of this compound—and compute their key properties.

This computational approach allows for:

Rapid Discovery: Screening thousands of virtual ligands for promising electronic and steric parameters (like TEP and %Vbur) can rapidly identify a smaller, more manageable set of candidates for experimental synthesis and testing. princeton.edu

Identifying Structure-Activity Relationships: By analyzing large datasets of computed ligand properties and experimental reaction outcomes, machine learning models can be developed to uncover complex structure-activity relationships. chemrxiv.org

Rational Ligand Design: These models can predict the performance of a ligand before it is ever made, guiding chemists to design ligands with optimal properties for a specific catalytic application. For example, the discovery that a %Vbur(min) value of around 32% often separates active and inactive ligands in certain cross-coupling reactions provides a clear design principle for developing new catalysts. princeton.eduucla.edu

This screening methodology represents a modern, data-driven approach to catalyst development, moving from trial-and-error to rational design, and is perfectly suited for exploring the chemical space around effective ligands like this compound.

Ligand Design Principles and Structure Activity Relationship Sar Studies for Dicyclohexyl P Tolyl Phosphine Analogues

Modulation of Steric and Electronic Properties of the Tolyl Moiety in Dicyclohexyl-(p-tolyl)-phosphine Derivatives

The tolyl group in this compound offers a site for systematic modification to probe the electronic and steric effects on catalytic activity. The position of the methyl group on the aryl ring significantly influences the ligand's properties. For instance, studies on related tri(tolyl)phosphine ligands have shown that the placement of the methyl group (ortho, meta, or para) dictates the extent of ligand exchange and the stability of resulting metal complexes. nih.gov While tri(p-tolyl)phosphine (TPTP) and tri(m-tolyl)phosphine (TMTP) readily exchange with other ligands like triphenylphosphine (B44618) (PPh3) on gold clusters, the ortho-substituted analogue does not, due to steric hindrance from the methyl group. nih.gov This highlights the profound impact of substituent placement on ligand behavior.

The electronic nature of the tolyl group can be systematically altered by introducing electron-donating or electron-withdrawing substituents. For example, adding methoxy (B1213986) groups to the phenyl ring of related indolylphosphine ligands, which also feature dicyclohexylphosphino groups, results in more electron-rich ligands. These modified ligands have demonstrated enhanced efficiency in certain palladium-catalyzed reactions, such as the coupling of less reactive aryl sulfonates. orgsyn.org This suggests that increasing the electron-donating ability of the aryl moiety in this compound analogues could lead to more active catalysts for challenging transformations.

The Tolman electronic parameter (ν) is a quantitative measure of the electron-donating or -withdrawing ability of a phosphine (B1218219) ligand. It is determined by the CO stretching frequency in Ni(CO)3(phosphine) complexes. A lower stretching frequency indicates a more electron-donating ligand. By analogy with other arylphosphines, introducing electron-donating groups on the tolyl ring of this compound would be expected to lower its Tolman electronic parameter, signifying increased electron-donating character. Conversely, electron-withdrawing groups would increase this parameter.

Table 1: Predicted Electronic Effects of Tolyl Moiety Substitution

| Substituent on Tolyl Ring | Expected Effect on Tolman Electronic Parameter (ν) | Expected Change in Electron-Donating Ability |

|---|---|---|

| Methoxy (-OCH3) | Decrease | Increase |

| Methyl (-CH3) | Baseline (p-tolyl) | Baseline |

| Trifluoromethyl (-CF3) | Increase | Decrease |

This table is predictive and based on established principles of electronic effects in arylphosphine ligands.

Influence of Cyclohexyl Substituents on Ligand Performance in this compound

The two cyclohexyl groups on the phosphorus atom are primary determinants of the steric bulk of this compound. The size and conformation of these aliphatic rings create a specific steric environment around the metal center, which is crucial for catalytic performance. The steric bulk of phosphine ligands is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. libretexts.org

The replacement of cyclohexyl (Cy) groups with other alkyl substituents, such as tert-butyl (t-Bu) or isopropyl (i-Pr), can significantly alter the steric profile and, consequently, the catalytic activity. For instance, in the context of CM-phos, a related indolylphosphine ligand, replacing the dicyclohexylphosphino group with a di-tert-butylphosphino group (Pt-Bu-CM-phos) led to a more effective catalyst for the borylation of aryl mesylates and tosylates. orgsyn.org Similarly, switching to diisopropyl groups (Pi-Pr-CM-phos) improved the catalytic performance in the direct arylation of imidazo[1,2-a]pyridines. orgsyn.org These findings underscore that even subtle changes to the alkyl substituents on the phosphorus atom can have a pronounced effect on the outcome of a catalytic reaction.

The steric properties of the cyclohexyl groups also influence the stability of the resulting metal complexes. The bulk of these groups can prevent the coordination of multiple ligands to the metal center, favoring the formation of coordinatively unsaturated species that are often key intermediates in catalytic cycles. umb.edu

Table 2: Comparison of Steric and Electronic Properties of Common Alkylphosphines

| Phosphine Ligand | Tolman Cone Angle (θ) in degrees | Tolman Electronic Parameter (ν) in cm⁻¹ |

|---|---|---|

| P(t-Bu)3 | 182 | 2056.1 |

| PCy3 | 170 | 2056.4 |

| P(i-Pr)3 | 160 | 2057.1 |

| PEt3 | 132 | 2061.7 |

This data is for representative trialkylphosphines and illustrates the trends in steric bulk and electronic properties. The values for this compound would be influenced by the presence of the p-tolyl group but would follow similar steric principles related to the cyclohexyl substituents.

Strategies for Developing Functionalized and Anionic this compound Derivatives

The introduction of functional groups into the this compound scaffold can impart new properties, such as improved solubility, the ability to act as a hemilabile ligand, or to serve as a point of attachment for immobilization. One common strategy involves the functionalization of the aryl ring. For example, related diphenyl(p-tolyl)phosphine (B86748) can be used as a reactant for the synthesis of more complex structures, including those with potential applications in medicinal chemistry. sigmaaldrich.com

A direct approach to functionalized analogues involves the synthesis of biphenyl-based phosphine ligands. A one-pot procedure has been developed for the preparation of functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands by reacting arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. mit.edu This methodology allows for the introduction of various functionalities onto the biphenyl (B1667301) backbone, which is structurally related to the tolyl group.

Creating anionic derivatives of phosphine ligands is another important strategy, often aimed at improving catalyst retention in polar or aqueous media. This is typically achieved by introducing sulfonate, carboxylate, or other charged groups. For instance, the sulfonation of triphenylphosphine is a well-established method for producing water-soluble ligands. A similar approach could be applied to this compound, likely by sulfonating the tolyl ring, to render it and its metal complexes soluble in aqueous or biphasic solvent systems. This would facilitate catalyst separation and recycling, which is a key goal in sustainable chemistry.

Polymer-Anchored this compound Systems

Immobilizing homogeneous catalysts on solid supports, such as polymers, combines the advantages of high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. This compound can be anchored to a polymer support, typically by modifying the tolyl ring with a functional group that can be covalently linked to the polymer backbone.

For example, a common strategy involves introducing a vinyl, chloromethyl, or aminomethyl group onto the tolyl ring, which can then be incorporated into a polymer chain through polymerization or grafted onto a pre-existing polymer. The resulting polymer-supported phosphine ligand can then be used to coordinate with a metal precursor to generate a heterogeneous catalyst. This approach has been widely explored for a variety of phosphine ligands to facilitate catalyst recovery and reuse in continuous flow reactors or batch processes. The performance of such polymer-anchored catalysts depends on factors like the nature of the polymer support, the length and flexibility of the linker, and the loading of the phosphine ligand.

Unifying Principles from Broader Arylphosphine SAR Studies Applied to this compound

The extensive body of research on the structure-activity relationships (SAR) of arylphosphine ligands provides a framework for understanding and predicting the behavior of this compound and its derivatives. General principles regarding the interplay of steric and electronic effects are broadly applicable. nih.gov

A key principle is that both steric and electronic properties of phosphine ligands can profoundly influence the outcome of a catalytic reaction, including selectivity and reaction rates. nih.govacs.org For instance, in gold(I) catalysis, it has been demonstrated that product ratios in certain cycloisomerization reactions are influenced by both the steric and electronic properties of the phosphine ligand. nih.gov